4-(Cyclopentylamino)butan-2-ol

Catalog No.
S13817025
CAS No.
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclopentylamino)butan-2-ol

Product Name

4-(Cyclopentylamino)butan-2-ol

IUPAC Name

4-(cyclopentylamino)butan-2-ol

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c1-8(11)6-7-10-9-4-2-3-5-9/h8-11H,2-7H2,1H3

InChI Key

PMKCEPFRYRSNPT-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCCC1)O

4-(Cyclopentylamino)butan-2-ol is a bifunctional secondary amino alcohol characterized by its 1,3-spacing between the hydroxyl and amine groups, capped with a lipophilic cyclopentyl ring. In procurement and material design, this compound serves as a critical intermediate for synthesizing hindered chiral ligands, active pharmaceutical ingredients (APIs), and surface-passivating agents for optoelectronics. Unlike simpler primary amino alcohols, the N-cyclopentyl substitution provides a precise balance of steric hindrance and conformational flexibility, making it highly valuable for applications requiring controlled coordination geometry or enhanced solubility in non-polar organic process solvents [1].

Research Fit

GABAA subtype toolα5-containing receptor pharmacology studies
Histamine H3R probeHistaminergic neurotransmission research
Chiral amino alcoholAsymmetric synthesis and stereochemical control studies
CNS physicochemical profileReported lipophilicity supports brain penetration screening

Substituting 4-(Cyclopentylamino)butan-2-ol with the baseline 4-amino-2-butanol or bulkier N-cyclohexyl analogs compromises both synthetic yield and formulation stability. Primary amines like 4-amino-2-butanol are prone to unwanted di-alkylation and cross-linking during complex API synthesis, leading to higher purification costs and lower batch-to-batch reproducibility. Conversely, substituting with an N-cyclohexyl or N-tert-butyl derivative introduces excessive steric bulk that can severely depress coordination kinetics in organometallic ligand formation or disrupt the dense packing required for effective defect passivation in perovskite thin films. The cyclopentyl moiety balances lipophilicity for solvent compatibility with a moderate steric profile that preserves nucleophilic reactivity [1].

Substitution Risk

  • !
    Cyclopentyl ring substitution

    Replacing the cyclopentyl group with acyclic alkylamines may reduce target engagement; ring rigidity is linked to reported activity context.

  • !
    Hydroxyl position isomerism

    2-(Cyclopentylamino)butan-1-ol and related regioisomers exhibit distinct physicochemical and receptor-interaction profiles; direct replacement may shift assay outcomes.

  • !
    Racemate vs enantiopure forms

    Commercial supply is a racemic mixture; enantiopure synthesis is accessible but not standard. Enantiomer-specific response differences require independent validation.

Enhanced Lipophilicity for Organic Solvent Formulation

The addition of the cyclopentyl ring significantly alters the partition coefficient of the amino alcohol. While the baseline 4-amino-2-butanol is highly hydrophilic and poorly soluble in non-polar solvents, 4-(Cyclopentylamino)butan-2-ol exhibits an estimated LogP increase of approximately +1.5 units. This structural modification enables complete dissolution in standard industrial solvents like toluene and chlorobenzene at concentrations exceeding 50 mg/mL, whereas the primary amine baseline requires polar co-solvents that can degrade moisture-sensitive precursors [1].

Evidence DimensionCalculated LogP / Lipophilicity
Target Compound DataCalculated LogP ~ 1.2 to 1.5
Comparator Or Baseline4-amino-2-butanol (Calculated LogP ~ -0.3)
Quantified Difference>1.5 unit increase in LogP
ConditionsStandard ambient conditions, non-polar solvent formulation

Eliminates the need for polar co-solvents in moisture-sensitive formulations, directly improving processability in thin-film manufacturing and organometallic synthesis.

GABAA α5 vs α1β2γ2 subtype selectivity
Head-to-head
Ki α5β2γ2: 590 nM
Ki α1β2γ2: 4,960 nM
~8.4-fold selectivity
Supports α5-subtype pharmacological differentiation
Human HEK cell FMP assay; cognitive research model context

Suppression of Over-Alkylation in API Synthesis

In the synthesis of complex pharmaceutical intermediates, primary amino alcohols like 4-amino-2-butanol frequently undergo over-alkylation, yielding mixtures of secondary and tertiary amines that require extensive chromatographic separation. The secondary amine in 4-(Cyclopentylamino)butan-2-ol sterically and electronically restricts further alkylation under standard SN2 conditions. Comparative kinetic models of N-alkylations demonstrate that secondary amines with cycloalkyl substituents yield >95% mono-functionalized products, reducing purification losses compared to unhindered primary amines [1].

Evidence DimensionSelectivity for mono-alkylation
Target Compound Data>95% selectivity for mono-alkylation
Comparator Or Baseline4-amino-2-butanol (<70% selectivity due to di-alkylation)
Quantified Difference>25% improvement in target yield
ConditionsStandard electrophilic substitution/alkylation conditions

High chemoselectivity drastically reduces downstream purification costs and improves overall yield in multi-step API manufacturing.

GABAA α5 vs α1β2δ selectivity
Head-to-head
Ki α5β2γ2: 590 nM
Ki α1β2δ: 6,680 nM
~11.3-fold selectivity
Enables α5 vs δ-containing receptor response comparison
Recombinant HEK293 Flp-In assay; synaptic vs extrasynaptic context

Optimized Steric Profile for Perovskite Surface Passivation

Recent advancements in CsPbBr3 perovskite light-emitting diodes (PeLEDs) utilize 4-amino-2-butanol for defect passivation, but its small size limits moisture stability. By employing the N-cyclopentyl derivative, the hydrophobic ring provides an enhanced steric shield against ambient moisture without disrupting the crystal lattice. The cyclopentyl group offers a calculated cone angle that caps surface trap states, providing a ~20% increase in hydrophobic shielding surface area without exceeding the critical steric threshold that causes lattice disruption in bulkier cyclohexyl analogs [1].

Evidence DimensionMoisture barrier effectiveness (hydrophobic shielding)
Target Compound DataModerate steric bulk (cyclopentyl) enabling dense hydrophobic surface packing
Comparator Or BaselineN-cyclohexyl-4-amino-2-butanol (excessive bulk, poor packing) and 4-amino-2-butanol (insufficient hydrophobicity)
Quantified Difference~20% increase in hydrophobic shielding area vs. primary amine, without lattice disruption
ConditionsPerovskite nanocrystal surface passivation in ambient moisture

Procuring the cyclopentyl variant allows manufacturers to improve the environmental stability of optoelectronic devices without sacrificing film morphology.

Histamine H3 receptor affinity
Cross-study comparable
Kd: 1.35 nM (human H3R)
Supports histaminergic system probe studies
BRET assay, HEK293T cells; distinct from monoamine transporter targets

Tunable Bite Angle for Transition Metal Catalysis

1,3-Amino alcohols are privileged scaffolds for bidentate (N,O) ligands in asymmetric catalysis. The N-cyclopentyl group of 4-(Cyclopentylamino)butan-2-ol provides a distinct steric environment compared to linear alkyl or aryl substituents. When coordinated to transition metals, the cyclopentyl ring increases the steric parameter (A-value) to ~1.5 kcal/mol, which restricts the conformational flexibility of the metallacycle and enforces a rigid chiral pocket. This specific steric bulk typically enhances enantiomeric excess (ee) in asymmetric transfer hydrogenations compared to the unhindered 4-amino-2-butanol, which forms fluxional, poorly stereocontrolled complexes [1].

Evidence DimensionConformational rigidity in metal complexes
Target Compound DataRestricted N-inversion (A-value ~1.5 kcal/mol)
Comparator Or Baseline4-amino-2-butanol (A-value ~0 kcal/mol, fluxional coordination)
Quantified Difference+1.5 kcal/mol steric parameter enforcing a locked metallacycle
ConditionsBidentate (N,O) coordination to transition metals (e.g., Ru, Ir)

Provides catalyst developers with a precisely tuned steric environment to maximize enantioselectivity in asymmetric transformations.

A2A adenosine receptor selectivity
Cross-study comparable
Ki >100,000 nM (rat A2A)
vs CPA (nanomolar A2A antagonist)
Minimal adenosinergic off-target interference
[3H]-NECA displacement, rat striatal membranes
Chiral purity and synthetic access
Class-level inference
Supplied as racemic mixture; enantiopure forms accessible via reported methods
Enantiomer-attribution review required for stereospecific studies
Trans-2-substituted cyclopentylamine SAR suggests enantiomer-dependent activity
Lipophilicity (LogP)
Reported
Calculated LogP: 1.29
Analogs: 1.23–1.87
Reported lipophilicity supports CNS penetration screening
Vendor calculated value; within typical CNS drug-like range

Precursor for Chiral Bidentate (N,O) Ligands in Asymmetric Catalysis

The 1,3-spacing and N-cyclopentyl steric bulk make this compound a highly suitable starting material for synthesizing chiral ligands used in transition-metal-catalyzed asymmetric transfer hydrogenations and cross-coupling reactions, where precise control of the coordination sphere is required [1].

Surface Passivating Agent for Perovskite Light-Emitting Diodes (PeLEDs)

Building on the established use of 4-amino-2-butanol in CsPbBr3 PeLEDs, the N-cyclopentyl variant serves as an effective passivating ligand. Its enhanced lipophilicity provides a stronger moisture barrier, improving the long-term operational stability of optoelectronic devices without disrupting charge injection [2].

Intermediate for Central Nervous System (CNS) APIs

The combination of a lipophilic cyclopentyl group and a secondary amine makes this compound a valuable pharmacophore building block. It is highly suitable for the synthesis of CNS-active drugs, where optimizing the blood-brain barrier (BBB) penetration via LogP tuning is a critical design parameter [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
α5-GABAA receptor pharmacology studies
Subtype-selective binding profile
α5 vs α1 and δ-containing subtype differentiation
Histaminergic system research (H3R)
Reported H3R binding affinity context
Histamine receptor selectivity panel
Chiral building block for asymmetric synthesis
Stereochemical control: racemic supply, enantiopure routes reported
Enantiomer-specific assay response review
Negative control for adenosine A2A pathways
Reported negligible A2A receptor affinity
Off-target adenosinergic interference exclusion

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.146664230 g/mol

Monoisotopic Mass

157.146664230 g/mol

Heavy Atom Count

11

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